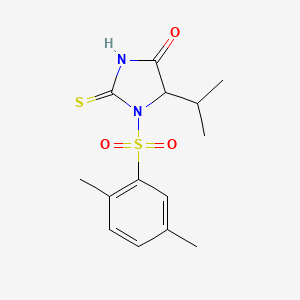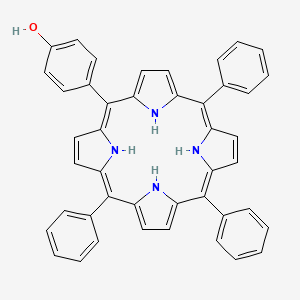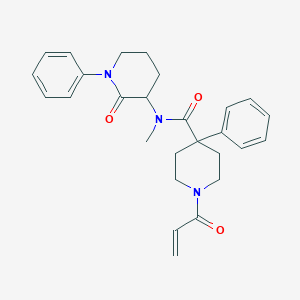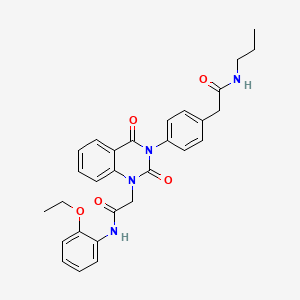
1-((2,5-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((2,5-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one” is a complex organic molecule. It contains a sulfonyl group attached to a 2,5-dimethylphenyl group, an isopropyl group, and a 2-thioxoimidazolidin-4-one group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazolidinone ring, the sulfonyl group, and the isopropyl group . The 2,5-dimethylphenyl group would contribute to the overall hydrophobicity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the imidazolidinone ring . The sulfonyl group is a good leaving group, which could make this compound a potential electrophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the sulfonyl group could increase its polarity, while the 2,5-dimethylphenyl group could contribute to its hydrophobicity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds similar to the one have been synthesized and evaluated for their antimicrobial potential against various bacterial and mycobacterial strains. For example, novel bicyclic thiohydantoin compounds have shown antibacterial and antimycobacterial activities, suggesting potential applications in developing new antimicrobial agents (Nural et al., 2018).
Synthesis and Characterization
Research has focused on the synthesis and structural characterization of related compounds, employing techniques such as NMR, FT-IR, MS, HRMS, and X-ray diffraction studies. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and material science.
Pharmacological Evaluation
Some derivatives have been synthesized and evaluated for their affinity towards human receptors, indicating their potential in drug discovery and development. For instance, substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives were investigated for their affinity to cannabinoid receptors, demonstrating the relevance of such compounds in pharmacological research (Muccioli et al., 2005).
Molecular Docking Studies
Molecular docking studies are utilized to predict the interaction between a molecule and its target protein, providing insights into the potential therapeutic applications of compounds. For instance, a series of novel 1,3-thiazolidin-4-ones showed considerable antimicrobial potential supported by molecular docking results, highlighting the compound's ability to bind with target proteins effectively (Arshad et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-8(2)12-13(17)15-14(20)16(12)21(18,19)11-7-9(3)5-6-10(11)4/h5-8,12H,1-4H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFCPQRPOBWYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(C(=O)NC2=S)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2981330.png)

![5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2981334.png)
![N-(2,4-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981336.png)




![(1S,2R)-2-[(4S)-2-methyl-4-{1-[(1-{4-[(pyridin-4-yl)sulfonyl]phenyl}azetidin-3-yl)methyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinolin-4-yl]cyclopentyl methylcarbamate](/img/structure/B2981345.png)
![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2981346.png)
![N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine](/img/structure/B2981347.png)
![3-[[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2981348.png)

